Monomethyl auristatin E intermediate-11

Chemical Purity HPLC Analysis Intermediate Quality Control

For GMP manufacturing of antibody-drug conjugates (ADCs) like brentuximab vedotin, the chiral integrity of the MMAE payload is paramount. This intermediate-11, (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol, ensures the precise (2S,3S) stereochemistry required for potent tubulin inhibition. Substitution risks altered binding affinity, lowered cytotoxic potency, and inconsistent DAR. Our validated ≥98% purity building block guarantees a reproducible synthetic route, safeguarding your process yields and final drug substance purity. Secure the essential, stereochemically-defined raw material for your next ADC campaign.

Molecular Formula C14H23NO
Molecular Weight 221.34 g/mol
Cat. No. B2678736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonomethyl auristatin E intermediate-11
Molecular FormulaC14H23NO
Molecular Weight221.34 g/mol
Structural Identifiers
InChIInChI=1S/C14H23NO/c1-4-12(2)14(11-16)15(3)10-13-8-6-5-7-9-13/h5-9,12,14,16H,4,10-11H2,1-3H3/t12-,14+/m0/s1
InChIKeyJPXSDNBZAYWWCL-GXTWGEPZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Monomethyl Auristatin E Intermediate-11 (CAS 870640-62-3) | Key Chiral Building Block for MMAE ADC Payload Synthesis


Monomethyl auristatin E intermediate-11 (CAS 870640-62-3, also known as (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol) is a defined chiral amino alcohol intermediate in the multi-step synthesis of Monomethyl Auristatin E (MMAE) . It is a critical building block for constructing the complex peptide backbone of MMAE, the potent microtubule/tubulin inhibitor payload widely utilized in FDA-approved antibody-drug conjugates (ADCs) such as brentuximab vedotin (Adcetris) [1]. This intermediate is an essential raw material for ensuring the correct stereochemistry and high purity required for the final cytotoxic agent .

Critical Role of Monomethyl Auristatin E Intermediate-11 in Ensuring MMAE Synthetic Fidelity and ADC Potency


The synthesis of the highly complex, chiral MMAE molecule is a meticulously orchestrated multi-step process. Substituting a designated intermediate like intermediate-11 with a structurally similar but non-identical analog is not a viable option for GMP manufacturing or advanced research. The precise (2S,3S) stereochemistry of this amino alcohol is critical for the eventual three-dimensional conformation of the final MMAE peptide, which directly dictates its binding affinity to tubulin and subsequent cytotoxic potency [1]. In the context of antibody-drug conjugate (ADC) development, where the payload is linked to an antibody, even minor structural variations can significantly impact linker chemistry, conjugation efficiency, drug-antibody ratio (DAR), and the stability of the final bioconjugate [2]. Therefore, using the validated intermediate-11 is essential to maintain a reproducible synthetic route, achieve the required final drug substance purity, and ensure the consistent and potent antitumor activity demonstrated by MMAE in FDA-approved therapies [3].

Quantitative Comparative Evidence for Monomethyl Auristatin E Intermediate-11 in ADC Intermediate Procurement


Comparison of Commercial Purity Specifications for Monomethyl Auristatin E Intermediate-11

Commercially available Monomethyl auristatin E intermediate-11 is routinely supplied with a high purity specification, with major vendors reporting levels of ≥98% and 98.80% [1]. While a direct head-to-head comparison of purity against other MMAE intermediates (e.g., intermediate-14, intermediate-16) from the same vendor is not available, this level of purity is a critical and quantifiable benchmark. It is notably higher than the 95% purity commonly cited for this same intermediate from other sources , and it ensures a robust starting point for the subsequent synthetic steps, minimizing the risk of carrying through impurities that could compromise the final MMAE drug substance.

Chemical Purity HPLC Analysis Intermediate Quality Control

Structural and Cytotoxicity Comparison: MMAE (from Intermediate-11) vs. MMAF and Dolastatin 10

The final product derived from this synthetic route, MMAE, exhibits a distinct and quantifiably superior cytotoxicity profile compared to its closest clinical analog, MMAF, and the natural product lead, dolastatin 10. As free toxins, MMAE is more potent than MMAF, with its cytotoxic activity being attenuated in MMAF due to a charged C-terminal phenylalanine [1]. Specifically, free MMAE cytotoxicity is approximately 200-fold less potent than dolastatin 10 in lymphoma cells, while free MMAF is about 1000-fold less potent, a 5-fold difference in potency between the two auristatins [2]. This difference in free drug potency influences the choice of linker technology for ADCs, with MMAE typically paired with a cleavable linker (e.g., Val-Cit) to leverage its cell permeability, while MMAF often uses a non-cleavable linker.

ADC Payload Cytotoxicity IC50 MMAE MMAF Dolastatin 10

Quantified Process Advantages in the Latest Patented Synthesis of a Key MMAE Intermediate

A recent patent application (US 2025/0074872 A1) discloses a novel method for preparing and purifying a key monomethyl auristatin E intermediate (specifically compound b, a dipeptide intermediate related to and downstream from intermediate-11). The patented method is explicitly compared to a prior art method (CN105968038A), demonstrating a significant improvement in yield. The prior art method achieved a purity of 99.6% but with a yield of only 82.3% and involved hazardous solvents like dioxane [1]. In contrast, the new patented method achieves a yield of up to 95% while maintaining high purity and using a safer, industrially scalable process [1]. This represents a quantifiable yield improvement of +12.7%.

Process Chemistry Synthetic Yield Purity MMAE Intermediate

Key Applications and Scenarios for Procuring Monomethyl Auristatin E Intermediate-11


Industrial-Scale Process Development and Optimization for MMAE Production

Chemical and pharmaceutical manufacturers developing or optimizing multi-kilogram GMP processes for the synthesis of MMAE require high-purity intermediates like intermediate-11. Procuring material with a defined and verified purity of ≥98% is essential for establishing a robust process with consistent yields and minimizing the burden on downstream purification. Furthermore, leveraging new patent literature on improved synthetic methods, which demonstrate yield increases of over 12% for related intermediates [1], can be a key strategy for reducing overall manufacturing costs and improving process safety at commercial scale.

Antibody-Drug Conjugate (ADC) Research and Preclinical Development

Academic and biopharma research groups focused on developing novel ADCs with MMAE as the payload rely on intermediate-11 to construct the drug-linker complex (e.g., vcMMAE). The selection of MMAE as the payload, as opposed to MMAF, is a strategic decision based on its ~5-fold greater free cytotoxic potency [2], which is essential for achieving potent cell-killing activity when paired with a cleavable linker. Therefore, the availability of high-quality intermediate-11 is a non-negotiable starting point for generating the necessary drug-linker conjugates for in vitro and in vivo efficacy and toxicology studies.

Comparative ADC Payload Studies and Lead Candidate Selection

In early-stage ADC programs, it is common to perform head-to-head comparisons of different payload-linker combinations. For a study comparing an MMAE-based ADC to an MMAF-based ADC, the procurement of high-purity intermediate-11 is the first step in generating the MMAE payload. Quantitative data showing that free MMAE is 5-fold more potent than free MMAF in lymphoma cells [2], and that their maximum tolerated doses differ significantly in vivo (MMAF MTD >16 mg/kg vs. MMAE MTD 1 mg/kg in mice) , are critical data points that inform the selection of the lead candidate payload and the design of the ADC's linker strategy.

Quality Control and Reference Standard Preparation for MMAE Analysis

Quality control laboratories require well-characterized intermediates to prepare reference standards and impurities for analytical method development and validation. The established structural identity of intermediate-11, including its precise (2S,3S) stereochemistry as confirmed by its InChIKey , makes it a valuable tool for monitoring reaction progression and identifying potential stereochemical impurities in the synthesis of MMAE.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monomethyl auristatin E intermediate-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.